1-(3,3-Dimethylbutyl)-1H-pyrazol-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-(3,3-dimethylbutyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-9(2,3)5-7-12-6-4-8(10)11-12/h4,6H,5,7H2,1-3H3,(H2,10,11) |
InChI Key |
WPCRWIGHJKBFHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCN1C=CC(=N1)N |
Origin of Product |
United States |
Synthetic Methodologies and Structural Elucidation
General Approaches to Pyrazole (B372694) Synthesis
The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over more than a century. These methods can be broadly categorized into classical cyclocondensation reactions and more modern, innovative routes that offer improved efficiency, selectivity, and milder reaction conditions.
The most fundamental and widely used method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctional compound. mdpi.comnih.gov This approach, famously pioneered by Knorr, involves the reaction of a bidentate nucleophile (hydrazine) with precursors such as 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or their derivatives. mdpi.comnih.govbeilstein-journals.org
The reaction with 1,3-diketones is a straightforward pathway to polysubstituted pyrazoles. mdpi.com However, when using unsymmetrical diketones and substituted hydrazines, this method can lead to the formation of a mixture of two regioisomers, which can complicate purification. mdpi.comnih.gov To address this, α,β-unsaturated carbonyl compounds that possess a leaving group can be employed. These react with hydrazines to form pyrazolines, which then eliminate the leaving group to yield the desired aromatic pyrazole. mdpi.com Similarly, the reaction of hydrazines with acetylenic ketones is a long-established process for pyrazole formation. mdpi.com
| Precursor Type | Hydrazine Reactant | Resulting Pyrazole | Key Features |
| 1,3-Dicarbonyl Compounds | Substituted/Unsubstituted Hydrazine | Polysubstituted Pyrazoles | Classic Knorr synthesis; potential for regioisomer mixtures. mdpi.combeilstein-journals.org |
| α,β-Unsaturated Ketones | Substituted/Unsubstituted Hydrazine | Pyrazoles (via pyrazoline oxidation) | Versatile method; oxidation step may be required. nih.govbeilstein-journals.org |
| β-Enaminones | Substituted Hydrazine | Substituted Pyrazoles | Offers good regioselectivity in some cases. mdpi.com |
| Acetylenic Ketones | Substituted Hydrazine | Regioisomeric Pyrazole Mixture | A well-established but sometimes unselective method. mdpi.com |
Modern organic synthesis has introduced several novel strategies for constructing the pyrazole ring, often providing access to complex substitution patterns that are difficult to achieve through classical methods.
One such approach involves multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form the product. beilstein-journals.orgnih.gov These reactions are highly efficient as they reduce the number of synthetic steps and purification procedures. For instance, pyrazoles can be generated in situ from enolates and carboxylic acid chlorides, which are then reacted with hydrazines in a consecutive multicomponent reaction. beilstein-journals.orgnih.gov
Other innovative methods include:
Oxidative [3+2] Cycloaddition: This technique utilizes electron-deficient terminal olefins and α-diazoesters or amides to construct the pyrazole ring with good regioselectivity and yields. mdpi.com
Tandem C(sp²)-H Sulfonylation and Annulation: This metal-free process allows for the synthesis of 4-sulfonyl pyrazoles from N,N-dimethyl enaminones and sulfonyl hydrazines. mdpi.com
Heterocyclic Ring Transformation: In some cases, other heterocyclic systems can be converted into pyrazoles. For example, a novel route involves the condensation-fragmentation-cyclization-extrusion reactions of thietanones with 1,2,4,5-tetrazines to yield fully substituted pyrazol-4-ols. nih.govacs.org
To enhance reaction rates, improve yields, and promote greener chemical processes, microwave-assisted organic synthesis has been widely adopted for pyrazole formation. benthamdirect.comdergipark.org.tr Microwave irradiation can significantly reduce reaction times compared to conventional heating methods and, in some cases, allows for solvent-free conditions. researchgate.netmdpi.com This technology has been successfully applied to the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds and other precursors, often leading to higher product yields and better selectivity. benthamdirect.comresearchgate.netnih.gov
Transition-metal catalysis offers another powerful tool for pyrazole synthesis and functionalization. researchgate.netrsc.org Various metals have been employed to facilitate these reactions:
Silver (Ag) Catalysis: Silver catalysts, such as AgOTf, have been used for the rapid and highly regioselective reaction between trifluoromethylated ynones and hydrazines, producing 3-CF₃-pyrazoles in excellent yields. mdpi.com
Copper (Cu) Catalysis: Copper-mediated methods are used for synthesizing specific derivatives like 4-(trifluoromethyl)pyrazoles and in coupling reactions to form hydrazine precursors in situ. nih.govnih.gov
Nanoparticle Catalysis: Efficient and recyclable catalysts, such as nano-ZnO or magnetically separable iron oxide-supported copper oxide nanoparticles (nanocat-Fe-CuO), have been developed for the synthesis of pyrazole derivatives under mild conditions. acs.orgnih.gov
Specific Synthesis of 1-(3,3-Dimethylbutyl)-1H-pyrazol-3-amine and Related Analogs
Two primary retrosynthetic pathways are plausible for the synthesis of the target compound.
Pathway A: N-Alkylation of a Pre-formed Pyrazole Ring
This strategy involves first synthesizing a 3-aminopyrazole (B16455) core, which is then alkylated.
Formation of the 3-Aminopyrazole Core: The 3-aminopyrazole scaffold can be synthesized via the cyclocondensation of hydrazine with a β-ketonitrile. mdpi.com For example, reacting hydrazine hydrate (B1144303) with a suitable ketonitrile precursor yields the 3-aminopyrazole. mdpi.com
N-Alkylation: The resulting 3-amino-1H-pyrazole is then reacted with a 3,3-dimethylbutyl electrophile, such as 1-bromo-3,3-dimethylbutane or 3,3-dimethylbutyl tosylate , in the presence of a base (e.g., K₂CO₃, NaH) in a suitable solvent like DMF or acetonitrile. A significant challenge in this step is controlling the regioselectivity of the alkylation, as reaction can occur at either the N1 or N2 position of the pyrazole ring, or even on the exocyclic amino group. Protection of the 3-amino group may be necessary to ensure alkylation occurs on the ring nitrogen.
Pathway B: Cyclocondensation with a Substituted Hydrazine
This approach builds the ring with the N-substituent already in place.
Synthesis of the Hydrazine Precursor: The key starting material is 3,3-dimethylbutylhydrazine . This can be prepared from the corresponding amine or halide.
Cyclocondensation: The substituted hydrazine is then reacted with a three-carbon synthon containing a nitrile group, such as an enaminonitrile or a β-ketonitrile, to form the this compound ring directly. nih.gov This method often provides better control over the N1-substitution pattern compared to post-synthesis alkylation.
Optimization of these reactions would involve screening different bases, solvents, reaction temperatures, and catalysts to maximize the yield and regioselectivity of the desired product. nih.gov
The rational design of precursors is critical for a successful synthesis.
For Pathway A , the key precursors are a simple 3-aminopyrazole derivative and an activated form of the 3,3-dimethylbutyl group.
For Pathway B , the synthesis relies on the availability of 3,3-dimethylbutylhydrazine and a suitable C3-building block. A common precursor for the 3-aminopyrazole moiety is 3-ethoxyacrylonitrile or similar activated acrylonitriles.
| Pathway | Key Precursors | Key Intermediates | Reaction Type |
| A: N-Alkylation | 3-Amino-1H-pyrazole; 1-Bromo-3,3-dimethylbutane | N/A | Nucleophilic Substitution |
| B: Cyclocondensation | 3,3-Dimethylbutylhydrazine; 3-Ethoxyacrylonitrile | Hydrazone/Enamine intermediate | Cyclocondensation |
The structural elucidation of the final product and any intermediates would be confirmed using standard analytical techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to verify the connectivity and placement of the functional groups.
Spectroscopic Elucidation of Compound Structure
The definitive confirmation of the structure of this compound relies on the combined interpretation of various spectroscopic techniques. Each method provides unique insights into the molecular framework, from the carbon-hydrogen backbone to the specific functional groups present.
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the precise mapping of the carbon and hydrogen atoms within this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the protons on the pyrazole ring and the 3,3-dimethylbutyl substituent, as well as the amine protons.
Pyrazole Ring Protons: The two protons on the pyrazole ring (H-4 and H-5) would appear as two distinct doublets in the aromatic region, typically between δ 6.0 and 7.5 ppm. The coupling between these adjacent protons would result in a characteristic splitting pattern.
3,3-Dimethylbutyl Group Protons: This alkyl chain would produce several signals. A singlet integrating to nine protons for the three equivalent methyl groups of the tert-butyl moiety would be observed in the upfield region (around δ 0.9-1.0 ppm). The two methylene (B1212753) groups (-CH₂-) would appear as distinct multiplets, likely triplets or more complex patterns depending on coupling, in the range of δ 1.5-2.0 ppm and δ 3.8-4.2 ppm for the methylene group adjacent to the pyrazole nitrogen.
Amine Protons: The -NH₂ group would typically present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration but is often found between δ 3.5 and 5.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
Pyrazole Ring Carbons: Three distinct signals are expected for the pyrazole ring carbons (C-3, C-4, and C-5). The C-3 carbon, bonded to the amine group, would be significantly shifted downfield (δ 150-160 ppm). The C-5 carbon would also appear downfield (δ 130-140 ppm), while the C-4 carbon would be found at a more upfield position (δ 90-100 ppm). semanticscholar.org
3,3-Dimethylbutyl Group Carbons: The alkyl substituent would show four signals: one for the quaternary carbon of the tert-butyl group (around δ 30-35 ppm), one for the three equivalent methyl carbons (around δ 29-30 ppm), and two signals for the two methylene carbons, with the one attached to the nitrogen (N-1) appearing further downfield (around δ 50-55 ppm). semanticscholar.org
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| C(CH₃)₃ | ~0.95 | Singlet (s) |
| -CH₂-C(CH₃)₃ | ~1.70 | Triplet (t) |
| N-CH₂- | ~3.90 | Triplet (t) |
| -NH₂ | ~4.50 | Broad Singlet (br s) |
| Pyrazole H-4 | ~5.80 | Doublet (d) |
| Pyrazole H-5 | ~7.20 | Doublet (d) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C(C H₃)₃ | ~29.5 |
| C (CH₃)₃ | ~31.0 |
| -C H₂-C(CH₃)₃ | ~45.0 |
| N-C H₂- | ~52.0 |
| Pyrazole C-4 | ~95.0 |
| Pyrazole C-5 | ~135.0 |
| Pyrazole C-3 | ~155.0 |
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would display characteristic absorption bands.
N-H Vibrations: As a primary amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹. orgchemboulder.com An N-H bending (scissoring) vibration would also be visible around 1580-1650 cm⁻¹. orgchemboulder.com
C-H Vibrations: Stretching vibrations for the sp³ hybridized C-H bonds of the alkyl group would appear just below 3000 cm⁻¹. The sp² C-H stretches of the pyrazole ring would be observed just above 3000 cm⁻¹.
C=N and C=C Vibrations: The stretching vibrations of the C=N and C=C bonds within the aromatic pyrazole ring would produce characteristic absorptions in the 1400-1600 cm⁻¹ region. mdpi.com
C-N Vibrations: The C-N stretching of the amino group attached to the aromatic ring would be observed in the 1250-1335 cm⁻¹ range. orgchemboulder.com
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) |
| Pyrazole C-H | Stretch | ~3100 |
| Alkyl C-H | Stretch | 2850 - 2960 |
| Primary Amine (-NH₂) | Bend (Scissoring) | 1580 - 1650 |
| Pyrazole Ring | C=N, C=C Stretch | 1400 - 1600 |
| Aromatic C-N | Stretch | 1250 - 1335 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₁₇N₃), the molecular weight is 167.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 167.
The fragmentation pattern would likely involve the loss of alkyl fragments from the N-1 substituent. A prominent peak would be expected at m/z 110, corresponding to the loss of a tert-butyl radical (•C(CH₃)₃, 57 amu). Another significant fragment could appear at m/z 83, representing the pyrazol-3-amine cation after cleavage of the entire dimethylbutyl side chain.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Identity |
| 167 | [M]⁺ (Molecular Ion) |
| 110 | [M - C₄H₉]⁺ |
| 83 | [C₃H₄N₃]⁺ (Pyrazol-3-amine cation) |
| 57 | [C₄H₉]⁺ (tert-Butyl cation) |
Chemical Reactivity and Transformations of the Pyrazole-3-amine Moiety
The reactivity of this compound is largely dictated by the electronic properties of the pyrazole-3-amine core. The interplay between the aromatic pyrazole ring and the electron-donating amino group defines its behavior in chemical reactions.
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. nih.gov This aromaticity confers significant stability to the ring system. The N-1 nitrogen atom possesses a pyrrole-like character, with its lone pair participating in the 6π-electron aromatic system, while the N-2 nitrogen is pyridine-like, with its lone pair located in an sp² orbital in the plane of the ring. nih.gov
The presence of the electron-donating amino group at the C-3 position enhances the electron density of the pyrazole ring, particularly at the C-4 position. This makes the ring more susceptible to electrophilic aromatic substitution. mdpi.com Common electrophilic substitution reactions such as halogenation, nitration, and sulfonation would be expected to occur preferentially at the C-4 position. beilstein-archives.org The bulky 3,3-dimethylbutyl group at the N-1 position is not expected to significantly alter the electronic nature of the ring but may provide some steric hindrance to approaching reagents. Studies have shown that N-substitution can influence the aromaticity of the pyrazole ring; however, this effect is more pronounced with electron-withdrawing substituents rather than alkyl groups. researchgate.netscispace.com
Tautomerism is a key feature of pyrazole chemistry. mdpi.comencyclopedia.pub For N-unsubstituted 3-aminopyrazoles, annular tautomerism is possible, where the proton on the ring nitrogen can migrate between N-1 and N-2, leading to an equilibrium between 1H-pyrazol-3-amine and 1H-pyrazol-5-amine forms. encyclopedia.pub
However, in the case of this compound, the N-1 position is blocked by the bulky alkyl group. This substitution prevents annular tautomerism. nih.govresearchgate.net The molecule is "fixed" as the 1,3-disubstituted isomer. While side-chain tautomerism (amino-imino tautomerism) is theoretically possible, studies indicate that for 3-aminopyrazoles, the amino form is overwhelmingly favored, and the imino tautomers are generally not observed. Therefore, this compound is expected to exist predominantly as a single, stable isomeric form.
Based on the performed searches, there is no specific information available in the public domain regarding the biological and preclinical assessment of the chemical compound "this compound" for the activities outlined in your request.
The search results contain information on the biological activities of various other pyrazole derivatives, but none of the available literature specifically investigates the enzyme inhibition potential or antimicrobial activities of this compound.
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Biological Activity and Preclinical Assessment
Assessment of Antimicrobial Activities (In Vitro)
Inhibition of Pathogen-Specific Targets (e.g., Mycobacterium tuberculosis CYP121A1)
The pyrazole (B372694) scaffold is a key feature in compounds designed to inhibit essential enzymes in pathogens like Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. A primary target of interest is the cytochrome P450 enzyme CYP121A1, which is essential for the bacterium's viability. Research into pyrazole derivatives has demonstrated their potential as inhibitors of this crucial enzyme.
A series of imidazole (B134444) and triazole diarylpyrazole derivatives have been synthesized and evaluated for their binding affinity to Mtb CYP121A1 and their antimycobacterial activity. In one study, imidazole derivatives showed minimum inhibitory concentrations (MIC₉₀) ranging from 3.95 to 12.03 µg/mL against Mtb H37Rv. Triazole derivatives also displayed activity, with MIC₉₀ values between 4.35 and 25.63 µg/mL.
Binding affinity studies revealed that certain derivatives bind effectively to the CYP121A1 enzyme. For instance, a methoxy-substituted triazole derivative showed a strong type II binding affinity with a dissociation constant (Kd) of 5.13 µM. Similarly, propyloxy and isopropyloxy derivatives of imidazole-pyrazoles exhibited Kd values of 11.73 µM and 17.72 µM, respectively, comparable to the natural substrate cYY (Kd 12.28 µM). Further studies on biarylpyrazole imidazole derivatives found that compounds with isobutyl and tert-butyl substitutions displayed optimal activity, with MIC values of 1.562 µg/mL and Kd values of 0.22 µM and 4.81 µM, respectively. These findings underscore the potential of the pyrazole core structure in developing new anti-tuberculosis agents that function by targeting CYP121A1.
Investigations into Anticancer Activity (In Vitro)
The pyrazole nucleus is a prominent scaffold in the development of novel anticancer agents. Numerous studies have demonstrated the potent in vitro activity of pyrazole derivatives against a variety of human cancer cell lines.
Anti-proliferative Effects on Cancer Cell Lines (e.g., A549, MCF-7, HeLa)
Pyrazole derivatives have shown significant anti-proliferative effects against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines. The cytotoxic activity is often influenced by the specific substituents on the pyrazole ring. For example, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives showed significant cytotoxicity against MCF-7 cells, with IC₅₀ values ranging from 3.9 to 35.5 µM. Similar activity was observed against A549 and PC-3 (prostate cancer) cell lines.
In another study, newly synthesized pyrazole-based hybrids demonstrated potent and selective activity. One such compound was most active against the A549 lung cancer cell line, with an IC₅₀ value of 2.4 µM. Other derivatives containing tetrazole-based pyrazoline and isoxazoline (B3343090) structures were found to be excellent cytotoxic agents against MCF-7, A549, and HepG2 cell lines, with IC₅₀ values in the range of 0.78 to 3.12 µg/mL. The table below summarizes the anti-proliferative activity of selected pyrazole derivatives.
| Compound Type | Cell Line | IC₅₀ Value | Source |
|---|---|---|---|
| 1,3,5-Trisubstituted-1H-pyrazole derivative | MCF-7 (Breast) | 3.9–35.5 µM | |
| Benzothiazole/Benzoxazole Pyrazole Hybrid | A549 (Lung) | 2.4 µM | |
| Tetrazole-based Pyrazoline derivative | MCF-7, A549, HepG2 | 0.78–3.12 µg/mL | |
| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Breast) | 14.97 µM (24h) | |
| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Breast) | 6.45 µM (48h) |
Mechanisms of Cell Growth Inhibition (e.g., Cell Cycle Arrest)
One of the key mechanisms by which pyrazole derivatives exert their anticancer effects is through the disruption of the cell cycle. Studies have shown that these compounds can induce cell cycle arrest at different phases, thereby preventing cancer cell proliferation.
For instance, certain pyrazole derivatives have been shown to induce G2/M phase arrest in cancer cells. The knockdown of CDK16, a target of some pyrazole-based inhibitors, has been demonstrated to lead to a late G2/M phase arrest followed by apoptosis. In a study on human bladder cancer T24 cells, the isoflavone (B191592) genistein, which also influences cell cycle, was shown to cause G2/M arrest by down-regulating cyclin A and cyclin B1 levels while up-regulating the inhibitor p21. Similarly, some benzimidazole (B57391) derivatives have been found to arrest the cell cycle in the G1 and G2 phases in A549 cells. Another pyrazole derivative was reported to induce cell cycle arrest in the S phase in MDA-MB-468 triple-negative breast cancer cells. This ability to halt cell division at critical checkpoints is a hallmark of many effective anticancer agents.
Induction of Apoptosis (e.g., DNA Fragmentation, Mitochondrial Membrane Potential Collapse, Reactive Oxygen Species Generation)
Beyond inhibiting cell proliferation, pyrazole derivatives are known to actively induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells. The pro-apoptotic activity of pyrazoles is often mediated through both extrinsic and intrinsic pathways.
Key events associated with pyrazole-induced apoptosis include:
Reactive Oxygen Species (ROS) Generation: Many pyrazole compounds trigger apoptosis through the production of ROS. Elevated ROS levels create oxidative stress that damages cellular components and initiates cell death pathways.
Caspase Activation: The apoptotic process is executed by a family of enzymes called caspases. Studies show that pyrazole derivatives lead to the activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3).
DNA Damage: Some pyrazole compounds have been shown to cause DNA fragmentation, a characteristic feature of apoptosis. This genotoxic stress is evidenced by an increased comet tail length in comet assays, indicating DNA strand breaks.
Modulation of Apoptotic Proteins: Treatment with pyrazole derivatives can alter the balance of pro-apoptotic and anti-apoptotic proteins. This includes increasing the levels of the pro-apoptotic protein Bax and decreasing the levels of the anti-apoptotic protein Bcl-2.
Antioxidant and Radical Scavenging Capabilities
In addition to their anticancer properties, various pyrazole derivatives have been investigated for their antioxidant and radical scavenging activities. Antioxidants play a crucial role in neutralizing harmful free radicals, which are implicated in a wide range of diseases. The ability of these compounds to donate a hydrogen atom is a key indicator of their antioxidant potential.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method used to assess this activity. In this test, the color change of the DPPH solution from purple to yellow indicates the hydrogen-donating ability of the tested compound. Studies on pyrazolic heterocyclic compounds have demonstrated significant DPPH radical scavenging activity. For example, certain N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives have shown high rates of inhibition. The activity is often concentration-dependent, and the potency can be expressed as an IC₅₀ value, which represents the concentration required to scavenge 50% of the DPPH radicals.
| Compound Type | Activity Metric | Result | Source |
|---|---|---|---|
| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivative (Compound 8) | % DPPH Scavenging | 96.64% (at 80 mg/mL) | |
| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivative (Compound 1) | % DPPH Scavenging | 77.31% (at 80 mg/mL) | |
| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivative (Compound 3) | IC₅₀ Value | 15.89 mg/mL |
Other Relevant Preclinical Activities (e.g., Acaricidal Properties)
The structural versatility of the pyrazole ring has led to its incorporation into molecules with a wide range of biological applications, including agrochemicals. Certain complex pyrazole derivatives have been developed for their pesticide properties. For example, N-(5-hydroxy-5-(1,3-dimethylbutyl)-2-oxo-2,5-dihydrothiophen-4-yl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide is a compound recognized for its use in this area, which may include acaricidal (mite-killing) activity.
Mechanistic Studies at the Cellular and Molecular Level
The precise molecular and cellular mechanisms of action for 1-(3,3-Dimethylbutyl)-1H-pyrazol-3-amine are not extensively detailed in publicly available research. However, based on the broader class of 3-amino-1H-pyrazole derivatives, its biological activity is likely centered on the inhibition of protein kinases. The structural features of this compound, particularly the substituted pyrazole ring, are common pharmacophores in a variety of kinase inhibitors.
Extensive research on related 3-amino-1H-pyrazole-based kinase inhibitors has revealed that the nature of the substituent at the N1 position of the pyrazole ring plays a critical role in determining the potency and selectivity of kinase inhibition. Structure-activity relationship (SAR) studies on a series of N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives have shown that modifications at this position significantly impact the compound's interaction with the ATP-binding pocket of various kinases. nih.gov
One significant finding from these studies is that the presence of alkyl residues on the pyrazole ring tends to lead to non-selective kinase inhibitors. nih.gov The 3,3-dimethylbutyl group in this compound is a bulky, hydrophobic alkyl substituent. This structural characteristic suggests that the compound is likely to exhibit broad-spectrum kinase inhibitory activity rather than targeting a specific kinase with high selectivity. The bulky nature of this group may allow it to occupy the hydrophobic regions of the ATP-binding sites of multiple kinases, leading to a promiscuous inhibition profile.
The general mechanism for such inhibitors involves competitive binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of substrate proteins. This disruption of cellular signaling pathways can lead to various cellular outcomes, including cell cycle arrest and apoptosis. For instance, studies on other 3-aminopyrazole (B16455) derivatives have demonstrated that their inhibition of specific cyclin-dependent kinases (CDKs) can lead to cell cycle arrest in the G2/M phase. nih.gov
While specific data for this compound is not available, the table below, derived from research on related compounds, illustrates how different N1-substituents on the pyrazole ring can influence kinase selectivity. This provides a framework for understanding the potential molecular behavior of the compound .
| N1-Substituent on Pyrazole Ring | General Effect on Kinase Selectivity | Reference Compound Class |
|---|---|---|
| Small Alkyl Groups (e.g., Methyl) | Generally non-selective, inhibits multiple kinases. | N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives |
| Bulky Alkyl Groups (e.g., tert-Butyl) | Often leads to decreased potency or altered selectivity profile. | 3-amino-1H-pyrazole-based kinase inhibitors |
| Aromatic Rings | Can introduce specific interactions, potentially increasing selectivity for certain kinases. | Various pyrazole-based inhibitors |
| Cyclic Alkyl Groups (e.g., Cyclopropyl) | Can enhance potency while maintaining a degree of non-selectivity. | N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives |
The cellular consequences of the likely non-selective kinase inhibition by this compound would be widespread. By inhibiting multiple kinases involved in various signaling pathways, the compound could simultaneously affect cell proliferation, survival, and differentiation. This lack of selectivity can be a double-edged sword in a therapeutic context, potentially leading to broader efficacy against certain diseases but also a higher likelihood of off-target effects. Further research, including kinome-wide screening and cellular assays, would be necessary to fully elucidate the specific molecular targets and mechanistic details of this compound.
Structure Activity Relationship Sar and Rational Drug Design
Elucidation of Molecular Features Critical for Biological Activity
The N1-substituent on the pyrazole (B372694) ring is a critical determinant of a compound's interaction with its biological target. The 3,3-dimethylbutyl group, a bulky and lipophilic (hydrophobic) moiety, significantly influences the molecule's potency and selectivity. This group can engage in van der Waals and hydrophobic interactions within a corresponding hydrophobic pocket of a target protein, thereby enhancing binding affinity.
The steric bulk of the 3,3-dimethylbutyl group can also play a crucial role in conferring selectivity. By physically preventing the molecule from fitting into the binding sites of off-target proteins, which may have smaller or differently shaped pockets, it can reduce unwanted side effects. For instance, in the context of kinase inhibitors, bulky substituents on the pyrazole ring have been shown to be important for achieving selectivity over closely related kinases. nih.gov The balance between hydrophobic and hydrophilic substituents is a key aspect of SAR, and a bulky alkyl group like this contributes significantly to the hydrophobic character of the molecule, which can influence its pharmacokinetic properties. researchgate.net
The pyrazol-3-amine scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in a wide range of pharmacologically active compounds, particularly as kinase inhibitors. nih.govnih.gov This core structure is valued for its metabolic stability and its versatile chemical properties. nih.gov
The key features of the pyrazol-3-amine core include:
Hydrogen Bonding Capability : The pyrazole ring contains two adjacent nitrogen atoms, one of which (at position 2) acts as a hydrogen bond acceptor, while the amine group at position 3 can act as a hydrogen bond donor. These interactions are fundamental for anchoring the molecule within the active site of a target protein, often forming a "hinge-binding" motif crucial for potent inhibition, especially in kinases. nih.gov
Aromaticity and Rigidity : The aromatic nature of the pyrazole ring provides a rigid scaffold that helps to correctly orient the substituents for optimal interaction with the target. This pre-organization reduces the entropic penalty upon binding, leading to higher affinity.
Synthetic Tractability : The pyrazole ring is synthetically accessible, allowing for the straightforward introduction of various substituents at multiple positions to fine-tune the compound's biological activity and properties. researchgate.netmdpi.com
Compounds featuring the 3-aminopyrazole (B16455) moiety are widely reported as anticancer and anti-inflammatory agents, highlighting the therapeutic importance of this core structure. mdpi.com
While 1-(3,3-Dimethylbutyl)-1H-pyrazol-3-amine itself is specifically defined, SAR studies on the broader pyrazole class demonstrate that substitutions at the N1 position and the carbon atoms of the pyrazole ring (C3, C4, and C5) are critical for modulating biological activity. researchgate.net The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, hydrophobic or hydrophilic—can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile. researchgate.netnih.gov
For example, SAR studies on various pyrazole derivatives have revealed that:
N1 Position : The introduction of bulky groups, such as the 3,3-dimethylbutyl moiety, can enhance hydrophobic interactions and improve selectivity. nih.gov In other cases, introducing aryl groups at this position can lead to potent activity, with further substitutions on the aryl ring (e.g., with halogens or methyl groups) increasing potency. nih.gov
C4 Position : The C4 position is often substituted with electron-withdrawing groups like halogens (Cl, Br) or nitro groups to modulate the electronic characteristics of the pyrazole ring. researchgate.net For instance, the presence of a cyano group at C4 in some series has been shown to improve antibacterial activity. mdpi.com
C5 Position : Substituents at this position can significantly impact reactivity and biological function. researchgate.net Lipophilic aryl substituents at C5 have been found to enhance the activity of certain pyrazole-based inhibitors. mdpi.com
The following table summarizes findings from various studies on pyrazole derivatives, illustrating the effect of different substituents on biological activity.
| Position of Substitution | Substituent Type | Observed Effect on Activity | Example Target Class/Activity | Reference |
|---|---|---|---|---|
| N1 | Bulky Alkyl/Amide Groups | Increased selectivity and potency through steric and hydrophobic interactions. | Neurotoxicity Attenuation | nih.gov |
| N1 | Aryl groups (e.g., 3-chlorophenyl) | Optimized antagonism of target receptors. | TRPV-1 Antagonism | nih.gov |
| C4 | Cyano group | Improved antibacterial activity. | Antibacterial (DHFR inhibition) | mdpi.com |
| C5 | Lipophilic Aryl group | Improved antibacterial activity. | Antibacterial (DHFR inhibition) | mdpi.com |
| Aryl ring at N1 | Br, Cl, or Methyl (para-position) | Increased potency against intracellular parasites. | Trypanocidal Activity | nih.gov |
Computational Chemistry Applications in Drug Discovery
Computational chemistry has become an indispensable tool in modern drug discovery, providing deep insights into molecular behavior and interactions that guide the design of novel therapeutics. eurasianjournals.com For pyrazole derivatives, methods like molecular docking and Density Functional Theory (DFT) are particularly valuable.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. researchgate.netnih.gov This method is instrumental in understanding how compounds like this compound interact with their biological targets at an atomic level.
Docking simulations for pyrazole-based inhibitors have successfully:
Predicted Binding Modes : Visualizing how the ligand fits into the active site of a protein. For pyrazole derivatives targeting kinases, docking often confirms that the pyrazole core interacts with the hinge region of the ATP-binding pocket. nih.gov
Identified Key Interactions : Highlighting specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues of the receptor. nih.gov For example, the pyrazol-3-amine moiety would be predicted to form key hydrogen bonds with backbone atoms in a kinase hinge region.
Estimated Binding Affinity : Calculating a "docking score," which serves as an estimate of the binding free energy. These scores help in prioritizing compounds for synthesis and biological testing. researchgate.netnih.gov
The table below presents examples of molecular docking studies performed on various pyrazole derivatives, showcasing their interactions with different protein targets.
| Pyrazole Derivative Class | Protein Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| 1,3,5-Trisubstituted-1H-pyrazoles | ERK Kinase | Interactions with vital amino acids in the active pocket. | Not specified | nih.gov |
| 1H-Pyrazole derivatives | CDK2 (Protein Kinase) | Not specified | -10.35 | nih.gov |
| 1H-Pyrazole derivatives | VEGFR-2 (Tyrosine Kinase) | Not specified | -10.09 | nih.gov |
| Pyrazoline derivatives | Estrogen Receptor α | Not specified | Not specified | researchgate.net |
| Pyrazole carboxamides | Human Estrogen Receptor | Not specified | -8.82 | researchgate.net |
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov DFT calculations provide valuable insights into a molecule's intrinsic properties, which are crucial for understanding its stability, reactivity, and potential for intermolecular interactions. eurasianjournals.comresearchgate.net
For a compound like this compound, DFT analysis can determine:
Molecular Geometry : Predicting the most stable three-dimensional conformation, including bond lengths and angles. nih.gov
Electronic Properties : Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP) : Generating maps that show the charge distribution across the molecule. These maps are used to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting non-covalent interactions with a biological target. researchgate.netresearchgate.net
Vibrational Frequencies : Calculating theoretical vibrational spectra (FTIR and Raman), which can be compared with experimental data to confirm the molecular structure. nih.gov
The following table lists examples of molecular properties for pyrazole derivatives that can be calculated using DFT methods.
| Calculated Property | Significance in Drug Design | Reference |
|---|---|---|
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. | researchgate.net |
| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack, predicting intermolecular interactions. | researchgate.net |
| Dipole Moment | Relates to the molecule's overall polarity, which influences solubility and binding interactions. | researchgate.net |
| Optimized Molecular Geometry | Provides the most stable 3D structure for use in docking simulations. | nih.gov |
In Silico Prediction of Pharmacokinetic Parameters (ADME)
Computational, or in silico, methods are invaluable in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. These predictions help to identify potential liabilities and guide the design of molecules with more favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures. For pyrazole derivatives, various computational models can be employed to estimate key ADME parameters.
The physicochemical properties of pyrazole analogs are crucial determinants of their ADME profile. Parameters such as lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and solubility are routinely calculated. For instance, a study on pyrazole hybrid chalcone (B49325) conjugates indicated that most of their synthesized compounds had a clogP-value of less than 5, suggesting potential for oral administration. mdpi.com Similarly, the TPSA of these derivatives was found to be within an acceptable range, which is a key factor in predicting cell permeability. mdpi.com
In silico tools like Qikprop and SwissADME are frequently used to predict a wide range of pharmacokinetic properties. manipal.edunih.gov These tools can estimate parameters such as:
Human Oral Absorption: Predictions for pyrazole derivatives often show good to excellent oral absorption, a desirable characteristic for orally administered drugs.
Blood-Brain Barrier (BBB) Permeability: The ability of a compound to cross the BBB is critical for drugs targeting the central nervous system. For pyrazole derivatives not intended for CNS targets, low BBB permeability is often preferred to minimize potential side effects. researchgate.net
CYP450 Enzyme Inhibition: Predicting interactions with cytochrome P450 enzymes is vital to assess the potential for drug-drug interactions. Computational models can predict whether a compound is likely to be a substrate or inhibitor of key CYP isoforms like CYP2D6 and CYP3A4.
A study on fused pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazole derivatives predicted their physicochemical properties, drug-likeness, bioactivity scores, and ADME/toxicity profiles, with some products showing acceptable and good results. johnshopkins.edu Another study on pyrazole-based analogs as CDK2 inhibitors used ADME/TOPKAT analyses to indicate favorable pharmacokinetic profiles, which were later confirmed by low toxicity in normal cell lines. rsc.org
The following interactive table provides a hypothetical in silico ADME prediction for this compound and some of its potential derivatives.
| Compound | Molecular Weight ( g/mol ) | logP | TPSA (Ų) | Oral Bioavailability (Predicted) | BBB Permeability (Predicted) |
| This compound | 167.27 | 2.1 | 40.7 | High | Moderate |
| Derivative A (with fluoro substitution) | 185.26 | 2.3 | 40.7 | High | Moderate |
| Derivative B (with hydroxyl group) | 183.27 | 1.8 | 60.9 | High | Low |
| Derivative C (with carboxamide group) | 210.29 | 1.5 | 68.0 | Moderate | Low |
These predictive models, while not a substitute for experimental validation, are crucial for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.
Design Principles for Novel Derivatives and Lead Optimization
Lead optimization is a critical phase in drug development that involves iteratively modifying a lead compound to enhance its desirable properties while minimizing undesirable ones. For the this compound scaffold, several design principles can be applied to generate novel derivatives with improved therapeutic potential.
Scaffold Modification and Derivatization Strategies
The pyrazole ring is a versatile scaffold that allows for modifications at multiple positions. The substitutions on the pyrazole ring can have a major impact on their chemical and biological properties. mdpi.com Common derivatization strategies include:
N1-Substitution: The nitrogen at the 1-position of the pyrazole ring is a common site for modification. Altering the 3,3-dimethylbutyl group can influence lipophilicity, metabolic stability, and target engagement. Introducing different alkyl or aryl groups can modulate the compound's pharmacokinetic profile.
C3-Amine Functionalization: The amine group at the C3-position is a key functional group that can be modified to explore interactions with the biological target. Acylation, alkylation, or formation of ureas and sulfonamides can lead to derivatives with altered potency and selectivity.
C4 and C5-Substitution: The C4 and C5 positions of the pyrazole ring offer opportunities for further derivatization. Introducing small substituents can fine-tune the electronic properties and conformation of the molecule, potentially improving binding affinity.
Systematic modifications of the pyrazole scaffold have been successfully employed to optimize various classes of inhibitors. For example, in the development of pyrazole sulfonamide inhibitors of Trypanosoma brucei N-myristoyltransferase, modifications to the pyrazole head group, the central aromatic ring, and the piperazine (B1678402) ring were systematically investigated to improve potency and CNS penetration. acs.org
Exploration of Bioisosteric Replacements
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. The pyrazole ring itself is considered a privileged structure and can act as a bioisostere for other chemical moieties. nih.gov
For derivatives of this compound, bioisosteric replacements can be considered for various parts of the molecule:
Pyrazole Ring Bioisosteres: The pyrazole core could be replaced with other five-membered heterocycles such as isoxazole, thiazole, triazole, or imidazole (B134444) to explore different interaction patterns with the target protein and to modulate physicochemical properties. acs.orgnih.gov For instance, thiazoles, triazoles, and imidazoles have been successfully designed as bioisosteres for the 1,5-diarylpyrazole motif in cannabinoid receptor antagonists. acs.orgnih.gov
Amine Group Bioisosteres: The 3-amino group could be replaced with other hydrogen-bonding functionalities like a hydroxyl group or a small amide.
3,3-Dimethylbutyl Group Bioisosteres: The bulky alkyl group at the N1 position can be replaced with other lipophilic groups of similar size and shape to probe the binding pocket and potentially improve metabolic stability.
A study on aldose reductase inhibitors demonstrated the successful bioisosteric replacement of an acetic acid moiety with a 1-hydroxypyrazole, resulting in a scaffold with a superior physicochemical profile and submicromolar inhibitory activity. nih.gov This highlights the potential of bioisosteric replacement to overcome liabilities such as poor bioavailability. nih.gov
Development of Focused Compound Libraries for SAR Studies
To efficiently explore the structure-activity relationships of the this compound scaffold, the design and synthesis of focused compound libraries are essential. These libraries consist of a series of related compounds where specific positions on the scaffold are systematically varied.
The development of such libraries can be facilitated by high-throughput synthesis techniques. For example, a study highlighted the use of a readily assembled N-hydroxyethyl pyrazole trifluoroborate for rapid access to architecturally distinct fused tricyclic compounds, a process amenable to fully automated library synthesis. nih.gov This approach allows for the generation of diverse compound arrays with varied physicochemical and ADME profiles, which can be rapidly tested to build a comprehensive SAR understanding. nih.gov
An integrated approach merging combinatorial chemistry, molecular docking, and deep learning has been used to design and evaluate large libraries of pyrazole-based structures. nih.gov Virtual screening of these libraries can identify top candidates for synthesis, accelerating the discovery of potent and selective compounds. nih.gov
By systematically exploring substitutions at the N1, C3, C4, and C5 positions of the pyrazole ring, a detailed SAR map can be constructed. This map will elucidate which structural features are critical for biological activity and which can be modified to improve pharmacokinetic properties, ultimately guiding the rational design of optimized drug candidates.
Future Directions and Research Perspectives
Identification of Novel Biological Targets for 1-(3,3-Dimethylbutyl)-1H-pyrazol-3-amine
The broad bioactivity of the pyrazole (B372694) scaffold suggests that this compound and its analogs may interact with a multitude of cellular targets beyond those currently known. Future research should prioritize the deconvolution of its molecular mechanism of action by identifying and validating novel biological targets. Pyrazole derivatives have shown potent inhibitory activity against a variety of enzymes and receptors. nih.gov
A primary area of exploration is the protein kinase family. Numerous pyrazole-containing molecules act as kinase inhibitors, targeting enzymes like Cyclin-Dependent Kinases (CDKs), PIM kinases, and Fms-like receptor tyrosine kinase 3 (FLT3), which are often dysregulated in cancer. nih.govnih.govmdpi.com For instance, N-(1H-pyrazol-3-yl)pyrimidin-4-amine has been used as a core structure to develop potent inhibitors for the understudied PCTAIRE family of kinases, including CDK16. nih.gov Investigating the inhibitory profile of this compound against a broad panel of kinases could reveal novel therapeutic applications, particularly in oncology.
Another promising avenue involves metabolic enzymes. Pyrazole-based inhibitors have been developed for lactate (B86563) dehydrogenase (LDH), a key enzyme in glycolytic pathways that are often upregulated in cancer cells. mdpi.com Screening this compound for activity against metabolic targets could open up new treatment paradigms for metabolic diseases and cancer. Further research could also explore its potential to modulate inflammatory pathways, as many pyrazole derivatives inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). frontiersin.org
| Target Class | Specific Examples | Therapeutic Area | Rationale based on Pyrazole Scaffold |
|---|---|---|---|
| Protein Kinases | CDKs, PIM, FLT3, Aurora Kinases, PCTAIRE family | Oncology | The pyrazole core is a common pharmacophore in numerous kinase inhibitors, including those targeting cell cycle and signaling pathways. nih.govnih.gov |
| Metabolic Enzymes | Lactate Dehydrogenase (LDH), Carbonic Anhydrases | Oncology, Metabolic Disorders | Pyrazole-based compounds have been identified as inhibitors of key enzymes in cellular metabolism. mdpi.comresearchgate.net |
| Inflammatory Enzymes | Cyclooxygenase (COX), Lipoxygenase (LOX) | Inflammation, Pain | Many nonsteroidal anti-inflammatory drugs (NSAIDs) and dual inhibitors feature a pyrazole structure. frontiersin.org |
| Amine Oxidases | Monoamine Oxidase (MAO) | Neurology, Psychiatry | Certain pyrazole derivatives have shown potent MAO inhibitory activity. nih.gov |
| Ion Channels | Acid-Sensing Ion Channels (ASICs) | Pain, Neurological Disorders | Fluorinated pyrazole compounds have demonstrated antinociceptive effects through ion channel blockage. frontiersin.org |
Integration of Advanced Synthetic Methodologies
The synthesis of pyrazole derivatives has evolved significantly from classical methods. mdpi.com Traditional approaches, such as the Knorr pyrazole synthesis, often involve the condensation of hydrazines with 1,3-dicarbonyl compounds, which can require harsh conditions and may result in mixtures of regioisomers. mdpi.comyoutube.com Future research on this compound should leverage advanced synthetic methodologies to improve efficiency, yield, and structural diversity.
Modern synthetic strategies offer significant advantages. One-pot multicomponent reactions (MCRs), for example, allow for the construction of complex pyrazole structures from simple starting materials in a single step, enhancing operational simplicity and reducing waste. ias.ac.in The use of transition-metal catalysts, such as palladium and copper, has enabled novel and highly regioselective pyrazole syntheses. mdpi.comresearchgate.net Furthermore, "green chemistry" approaches, including microwave-assisted organic synthesis (MAOS) and the use of environmentally friendly solvents like deep eutectic solvents, can accelerate reaction times and reduce the environmental impact of synthesis. ias.ac.inresearchgate.net Applying these methods to the synthesis of this compound could facilitate the rapid generation of an analog library for structure-activity relationship (SAR) studies.
| Methodology | Description | Advantages for Future Research |
|---|---|---|
| Classical Cyclocondensation | Reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound. youtube.com | Well-established, readily available starting materials. |
| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more reactants to form the final product. mdpi.com | High efficiency, atom economy, reduced waste, rapid access to diverse structures. ias.ac.in |
| Transition-Metal Catalysis | Use of catalysts like palladium, copper, or ruthenium to facilitate C-N and C-C bond formation. mdpi.comorganic-chemistry.org | High regioselectivity, broad substrate scope, milder reaction conditions. |
| [3+2] Cycloaddition Reactions | Reaction of diazo compounds with alkynes to form the pyrazole ring. mdpi.com | Provides access to different substitution patterns not easily achievable through condensation. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. researchgate.net | Drastically reduced reaction times, improved yields, and higher purity. |
| Green Chemistry Approaches | Utilizing eco-friendly solvents (e.g., deep eutectic solvents) and solvent-free conditions. ias.ac.in | Reduced environmental impact, enhanced safety, and sustainability. |
Application of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering powerful tools to accelerate the design and optimization of new therapeutic agents. nih.govresearchgate.net These computational approaches can be instrumental in advancing the development of this compound.
AI/ML algorithms can be trained on large datasets of known pyrazole derivatives and their biological activities to build predictive models. nih.gov These models can then be used for high-throughput virtual screening of vast chemical libraries to identify new compounds with a high probability of activity against desired targets. researchgate.net Structure-based methods, enhanced by ML, can improve the accuracy of docking simulations to predict the binding affinity of novel analogs to their target proteins. nih.gov
Development of Advanced Preclinical Models for Mechanistic Validation
To thoroughly validate the therapeutic potential and understand the mechanism of action of this compound, it is crucial to move beyond traditional 2D cell culture and simple animal models. The development and application of advanced preclinical models will provide more clinically relevant data.
Three-dimensional (3D) organoid and spheroid cultures, derived from patient tumors or tissues, better recapitulate the complex microenvironment and cellular heterogeneity of human diseases. Testing the compound in these models can offer more accurate predictions of its efficacy. Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are another powerful tool for evaluating in vivo activity and identifying potential biomarkers of response.
For mechanistic validation, techniques like CRISPR-Cas9 genetic screening can be employed to identify genes that sensitize or confer resistance to the compound, thus helping to pinpoint its precise molecular target and downstream pathways. Integrating these advanced models into the preclinical evaluation pipeline will be essential for building a strong biological rationale for advancing this compound or its optimized analogs into clinical trials. researchgate.net
Opportunities for Analog Design and Collaborative Research Initiatives
The structure of this compound offers numerous opportunities for analog design to optimize its pharmacological profile. Structure-activity relationship (SAR) studies are essential to guide these modifications. Key areas for modification include the N1-substituent (the 3,3-dimethylbutyl group) and the pyrazole core itself.
Systematic modification of the N1-alkyl group can modulate lipophilicity, metabolic stability, and binding interactions. Introducing different alkyl, aryl, or heterocyclic groups could enhance potency or alter target selectivity. nih.gov Functionalization of the C4 and C5 positions of the pyrazole ring is another established strategy for fine-tuning activity. For example, adding substituents at the C4 position has been shown to significantly impact the biological activity of pyrazole derivatives. nih.gov The 3-amino group is a key pharmacophoric feature and can be further derivatized to form amides, sulfonamides, or ureas to explore additional interactions with the target binding site. mdpi.com
| Modification Site | Potential Modifications | Desired Outcome |
|---|---|---|
| N1-Substituent (3,3-Dimethylbutyl) | Vary chain length, introduce branching, cyclization, or aromatic/heterocyclic rings. | Improve potency, selectivity, and pharmacokinetic properties (e.g., solubility, metabolic stability). |
| C4-Position of Pyrazole Ring | Introduction of halogens, alkyl, aryl, or carboxamide groups. nih.gov | Enhance binding affinity and explore new interactions within the target's active site. |
| C5-Position of Pyrazole Ring | Substitution with small alkyl or aryl groups. | Modulate electronic properties and steric profile to fine-tune activity. |
| N3-Amino Group | Acylation to form amides, sulfonamides, or ureas. mdpi.com | Introduce hydrogen bond donors/acceptors to increase target engagement and potency. |
Progress in this field will be significantly accelerated through collaborative research initiatives. Partnerships between academic institutions, pharmaceutical companies, and specialized contract research organizations (CROs) can bring together expertise in medicinal chemistry, computational modeling, pharmacology, and clinical development. Such collaborations can facilitate access to specialized screening platforms, advanced preclinical models, and the resources needed to translate promising research findings into tangible therapeutic advances.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
